Ethyl 2-[(2-hydroxy-1-methylindol-3-yl)methylideneamino]-4-thiophen-2-ylthiophene-3-carboxylate
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Overview
Description
Ethyl 5’-{[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]amino}-[2,3’-bithiophene]-4’-carboxylate is a complex organic compound that features an indole moiety fused with a bithiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5’-{[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]amino}-[2,3’-bithiophene]-4’-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The bithiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5’-{[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]amino}-[2,3’-bithiophene]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and bithiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or bithiophene rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have shown potential as bioactive molecules with applications in drug discovery and development. They can interact with various biological targets, making them useful in studying cellular processes and disease mechanisms .
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit activities such as anticancer, antimicrobial, and anti-inflammatory effects, making them candidates for drug development .
Industry
In industry, the compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies .
Mechanism of Action
The mechanism of action of ethyl 5’-{[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]amino}-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bithiophene structure contributes to the compound’s electronic properties, influencing its interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: A compound with a similar indole structure used as a receptor tyrosine kinase inhibitor in cancer therapy.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure, involved in plant growth and development.
Uniqueness
Ethyl 5’-{[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]amino}-[2,3’-bithiophene]-4’-carboxylate is unique due to its combination of an indole moiety with a bithiophene structure. This dual functionality allows it to exhibit a wide range of chemical and biological activities, making it a versatile compound for various applications .
Properties
CAS No. |
342395-99-7 |
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Molecular Formula |
C21H18N2O3S2 |
Molecular Weight |
410.5g/mol |
IUPAC Name |
ethyl 2-[(E)-(2-hydroxy-1-methylindol-3-yl)methylideneamino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H18N2O3S2/c1-3-26-21(25)18-15(17-9-6-10-27-17)12-28-19(18)22-11-14-13-7-4-5-8-16(13)23(2)20(14)24/h4-12,24H,3H2,1-2H3/b22-11+ |
InChI Key |
AKCSIMSUTGEJTN-SSDVNMTOSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)N=CC3=C(N(C4=CC=CC=C43)C)O |
Origin of Product |
United States |
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